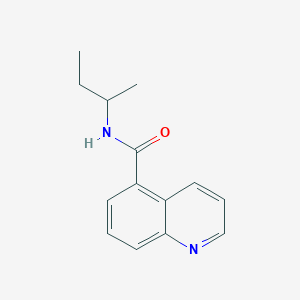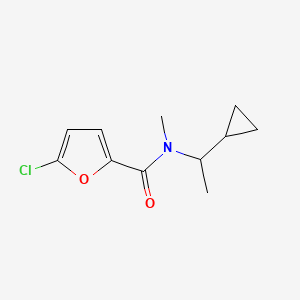
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide, also known as CTAF, is a synthetic compound that has gained significant attention in the field of scientific research. CTAF is a small molecule that belongs to the class of furan carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not fully understood. However, it has been proposed that N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may act by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and chemokines. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may also induce apoptosis in tumor cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to be well-tolerated in animal studies and has not shown any significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several advantages for use in lab experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is a small molecule that is easy to synthesize and purify. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to be stable under a range of conditions. However, N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several limitations. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. One direction is to investigate the potential of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and identify the specific enzymes and signaling pathways that are targeted by N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. Additionally, future research can focus on developing new methods for the synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and improving its stability and solubility.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide involves the reaction of 1-cyclopropylethylamine with 3-acetyl-2,5-dimethylfuran in the presence of a base. The resulting product is then treated with an acid to obtain N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. This method has been optimized to produce high yields of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-7-12(10(3)16-8)13(15)14(4)9(2)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOTOPTPCWLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

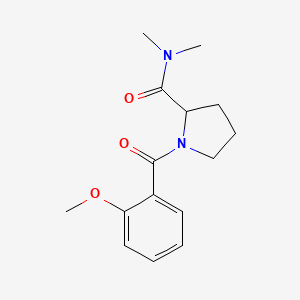
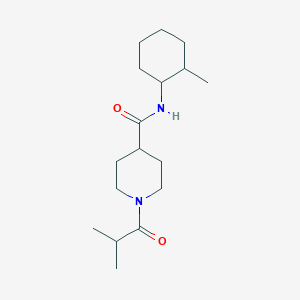
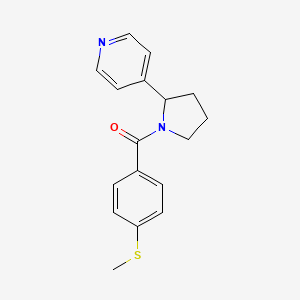
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
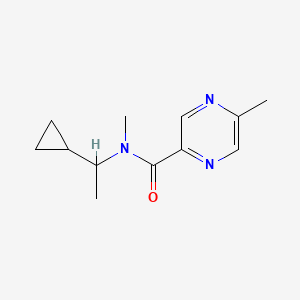

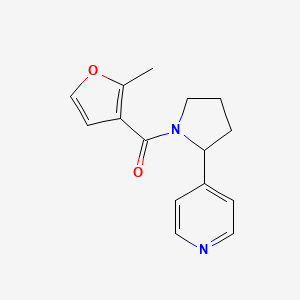


![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
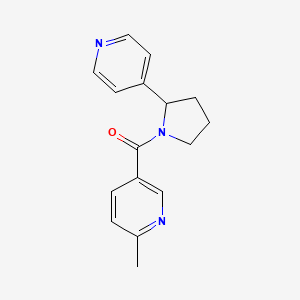
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
